Tricycloquinazoline, 3-ethyl-

Description

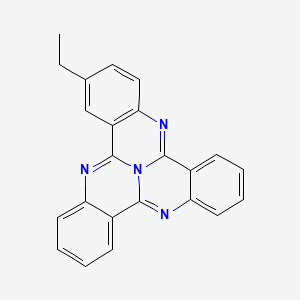

Tricycloquinazoline (TCQ, CAS RN: 195-84-6) is a polycyclic aromatic heterocyclic compound with the molecular formula C₂₁H₁₂N₄ and a molecular weight of 320.35 g/mol . It features a fused tricyclic structure with peripheral benzene rings and a central nitrogen-containing nucleus.

The 3-ethyl-TCQ derivative introduces an ethyl group (-CH₂CH₃) at the 3-position of the TCQ scaffold.

Properties

CAS No. |

313-93-9 |

|---|---|

Molecular Formula |

C23H16N4 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

4-ethyl-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene |

InChI |

InChI=1S/C23H16N4/c1-2-14-11-12-20-17(13-14)23-25-19-10-6-4-8-16(19)21-24-18-9-5-3-7-15(18)22(26-20)27(21)23/h3-13H,2H2,1H3 |

InChI Key |

LEKKQGQZKMSQAP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C3C4=CC=CC=C4N=C5N3C2=NC6=CC=CC=C65 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for preparing tricycloquinazoline derivatives involves the nitration of veratraldehyde, followed by reduction to dimethoxy anthranil, which is then trimerized to produce trisubstituted tricycloquinazoline . Another method starts with dichlorotoluene, which is nitrated and oxidized to dichloronitrodiacetoxytoluene. This compound is hydrolyzed to benzaldehyde, partially reduced to anthranil, and finally trimerized to obtain hexachlorotricycloquinazoline .

Industrial Production Methods

Industrial production methods for tricycloquinazoline derivatives typically involve large-scale synthesis using similar routes as described above. The choice of starting materials and reaction conditions can be optimized to improve yield and purity, making the process more cost-effective and scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tricycloquinazoline, 3-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites on the molecule .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline derivatives, while reduction can produce amine-substituted tricycloquinazolines .

Scientific Research Applications

Tricycloquinazoline, 3-ethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tricycloquinazoline, 3-ethyl- involves its interaction with molecular targets through redox reactions and π–d hybridization. These interactions enable the compound to participate in various chemical processes, such as energy storage and catalysis .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: Substitution at the 2-position (e.g., 2-Me-TCQ) nearly abolishes carcinogenic activity, suggesting steric or electronic hindrance to metabolic activation . In contrast, 3-Me-TCQ retains metabolic rates similar to TCQ, implying minimal disruption to the central nucleus .

- Substituent Size : Ethyl groups introduce greater steric bulk and lipophilicity compared to methyl or bromo substituents. This may alter solubility, bioavailability, and interaction with biological targets.

2.2. Photophysical Behavior

TCQ and its derivatives exhibit unique photophysical properties, particularly in triplet-state dynamics. For example:

- TCQ and 2-Me-TCQ show similar fluorescence and absorption spectra in polar solvents, but 2-Br-TCQ displays distinct triplet-state quenching due to heavy-atom effects .

- 3-Ethyl-TCQ is hypothesized to exhibit redshifted absorption/emission spectra compared to methyl derivatives due to electron-donating effects of the ethyl group. However, experimental confirmation is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.